molecular formula C34H28N2O6 B12030436 1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 767305-51-1

1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12030436
CAS No.: 767305-51-1
M. Wt: 560.6 g/mol
InChI Key: AXTQAAQVYDFXPQ-XICOUIIWSA-N
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Description

1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with a molecular formula of C30H26N2O6 and a molecular weight of 510.552 g/mol . This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzyloxybenzoyl and carbohydrazonoyl intermediates, which are then coupled with naphthyl and dimethoxybenzoate moieties under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

767305-51-1

Molecular Formula

C34H28N2O6

Molecular Weight

560.6 g/mol

IUPAC Name

[1-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C34H28N2O6/c1-39-31-19-15-26(20-32(31)40-2)34(38)42-30-18-14-24-10-6-7-11-28(24)29(30)21-35-36-33(37)25-12-16-27(17-13-25)41-22-23-8-4-3-5-9-23/h3-21H,22H2,1-2H3,(H,36,37)/b35-21+

InChI Key

AXTQAAQVYDFXPQ-XICOUIIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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